
Cdk2-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk2-IN-11 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in driving the proliferation of certain cancers, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-11 involves the preparation of pyrazolo[3,4-d]pyrimidinone derivatives. A concise synthesis can be achieved in a single step starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Cdk2-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cdk2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of CDK2 and its effects on the cell cycle.
Biology: It is employed in research to understand the role of CDK2 in cellular processes and its potential as a therapeutic target.
Industry: The compound may have applications in the development of new anticancer drugs and other therapeutic agents.
Wirkmechanismus
Cdk2-IN-11 exerts its effects by inhibiting the activity of CDK2. CDK2 is a serine/threonine kinase that phosphorylates target proteins involved in cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest at the G1 phase, preventing cells from entering the S phase and proliferating . This inhibition leads to apoptosis and reduced tumor growth in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Cdk2-IN-11 in their ability to inhibit CDK2, including:
Fadraciclib (CYC065): A novel CDK inhibitor that targets CDK2 and CDK9, showing promising anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have been designed as CDK2 inhibitors and show significant cytotoxic activities against various cancer cell lines.
Uniqueness
This compound is unique in its high selectivity for CDK2 over other CDK family members. This selectivity reduces the potential for off-target effects and toxicity, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C18H14ClN7O2S |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
4-[[2-amino-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14ClN7O2S/c19-12-3-1-11(2-4-12)15-9-10-22-18-16(17(20)25-26(15)18)24-23-13-5-7-14(8-6-13)29(21,27)28/h1-10H,(H2,20,25)(H2,21,27,28) |
InChI-Schlüssel |
ANPPRZRKIIVFGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C(=NN23)N)N=NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




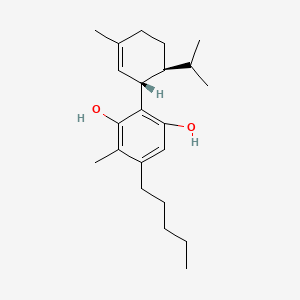
![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
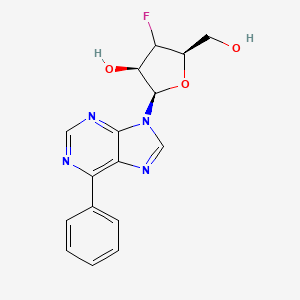

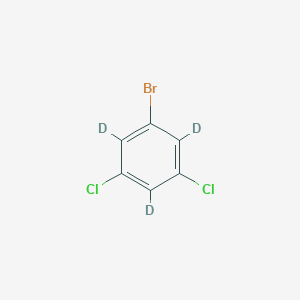
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)
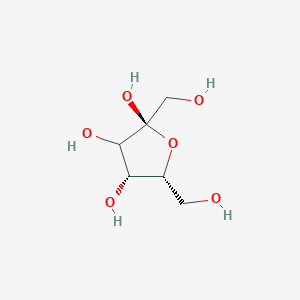


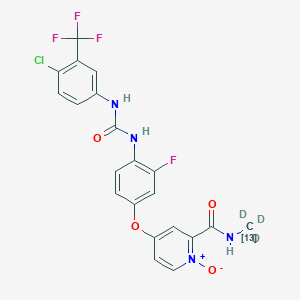

![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
